2-Amino-2-phenylbutan-1-ol hydrochloride

Description

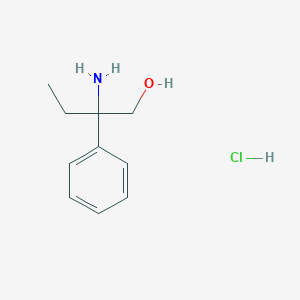

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-phenylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-10(11,8-12)9-6-4-3-5-7-9;/h3-7,12H,2,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRRXTCIVABXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition to Propiophenone

- Reactants: Propiophenone, sodium cyanide, dimethylamine, water

- Solvent: Organic solvent (e.g., methanol-water mixture)

- Conditions: The mixture is placed in an autoclave, stirred, and heated to 60–80°C under a pressure of ~0.3 MPa for approximately 8 hours.

- Reaction: The nucleophilic addition of cyanide and dimethylamine to the carbonyl group of propiophenone produces 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

- Yield: Approximately 83–84% with high purity (HPLC >99%) after filtration and washing steps.

Hydrolysis and Esterification

- Hydrolysis: The nitrile intermediate is hydrolyzed under controlled pH (≥12) and reflux conditions in water to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid.

- Esterification: The acid is then refluxed with ethanol and sulfuric acid (oil of vitriol) to form the corresponding ethyl ester.

Reduction to Amino Alcohol

- Reducing Agents: Sodium borohydride or borane complexes (e.g., borane sodium hydride)

- Solvent: Virahol (a solvent used in the patent) or similar organic solvents

- Conditions: The ester is reduced at room temperature over 6 hours with slow addition of water to control the reaction.

- Workup: After completion, the reaction mixture is treated with saturated sodium chloride solution, extracted with toluene, washed with saturated ammonium chloride solution to neutrality, and concentrated.

- Yield: The target 2-(N,N-dimethylamino)-2-phenylbutanol is obtained with yields around 83–84% and purity >98%.

Conversion to Hydrochloride Salt

- The free amino alcohol can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating isolation and improving stability.

Summary Table of Key Reaction Steps and Conditions

| Step | Reaction Type | Reactants/Conditions | Product | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| 1 | Nucleophilic addition | Propiophenone + NaCN + dimethylamine + water, 60–80°C, 0.3 MPa, 8 h | 2-(N,N-dimethylamino)-2-phenylbutyronitrile | 83–84 | >99 |

| 2 | Hydrolysis + Esterification | Nitrile + water (pH ≥12), reflux; then acid + ethanol + H2SO4 reflux | 2-(N,N-dimethylamino)-2-phenylbutyrate (ethyl ester) | Not specified | Not specified |

| 3 | Reduction | Ester + NaBH4 or borane sodium hydride, Virahol solvent, RT, 6 h | 2-(N,N-dimethylamino)-2-phenylbutanol | 83–84 | >98 |

| 4 | Salt formation | Amino alcohol + HCl | 2-Amino-2-phenylbutan-1-ol hydrochloride | Quantitative | Not specified |

Analysis of Reaction Conditions and Yields

- The nucleophilic addition step is conducted under mild pressure and moderate temperature, ensuring safety and scalability.

- Hydrolysis and esterification steps are classical organic transformations optimized to maintain the amino functionality intact.

- Reduction using sodium borohydride or borane reagents is performed under controlled addition of water to prevent side reactions and maximize yield.

- The overall process is characterized by high yields (above 80%) and high purity products, suitable for further pharmaceutical or chemical applications.

Comparative Notes on Related Compounds

While this review focuses on this compound, related compounds such as 2-Amino-2-ethylbutan-1-ol have different preparation routes involving reductive amination of keto-alcohols. The phenyl substitution in the target compound adds complexity requiring specific nucleophilic addition and reduction steps as outlined.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in amines or alcohols .

Scientific Research Applications

2-Amino-2-phenylbutan-1-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 2-Amino-2-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-amino-2-phenylbutan-1-ol hydrochloride with three structurally related compounds, emphasizing molecular features, physicochemical properties, and applications:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Applications | Key Differences |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₄ClNO | 207.68 | Amino, phenyl, hydroxyl, chloride | Pharmaceutical intermediate | Linear aliphatic chain; simpler structure. |

| 1-Amino-2-naphthol hydrochloride | C₁₀H₁₀ClNO | 195.65 | Amino, naphthol, chloride | Dye synthesis, research | Naphthalene ring increases hydrophobicity; lower solubility in water. |

| 2-[(1R)-1-{[(1R)-1-Phenylethyl]amino}ethyl]phenol hydrochloride | C₁₆H₂₀ClNO | 277.79 | Phenol, amino, phenyl, chloride | Chiral catalysts, drug discovery | Branched stereochemistry; higher molecular complexity and weight. |

| Amitriptyline hydrochloride | C₂₀H₂₃N·HCl | 313.87 | Tricyclic amine, chloride | Antidepressant (clinical use) | Polycyclic structure; distinct pharmacological activity. |

Key Comparisons:

Structural Complexity: The target compound has a linear aliphatic chain, whereas 1-amino-2-naphthol hydrochloride incorporates a fused aromatic system (naphthol), reducing its polarity . The stereochemically complex compound (C₁₆H₂₀ClNO) includes multiple chiral centers, enabling applications in asymmetric synthesis .

Solubility and Stability: Hydrochloride salts generally exhibit improved water solubility compared to free bases. However, the naphthol derivative’s hydrophobic naphthalene ring likely reduces its aqueous solubility relative to this compound .

Pharmacological Relevance :

- While amitriptyline hydrochloride () is a clinically used antidepressant, the target compound and its analogs are primarily research intermediates. The absence of a tricyclic structure in the target compound limits direct pharmacological overlap .

Synthetic Utility: Chiral amino alcohols like this compound are valuable in synthesizing enantioselective catalysts or active pharmaceutical ingredients (APIs). In contrast, 1-amino-2-naphthol hydrochloride is more niche, often used in dye chemistry .

Research Findings and Limitations

- Gaps in Data : Direct experimental data on the target compound’s melting point, solubility, or toxicity are absent in the provided evidence. Inferences are drawn from structural analogs.

- Trends in Properties: Hydrophobicity increases with aromatic ring size (e.g., naphthalene vs. phenyl), impacting solubility. Branched or chiral structures (e.g., C₁₆H₂₀ClNO) often require specialized synthetic methods .

Biological Activity

2-Amino-2-phenylbutan-1-ol hydrochloride, also known by its CAS number 876-42-6, is a compound that has garnered attention for its potential biological activities. This amino alcohol features an amino group and a hydroxyl group, which contribute to its reactivity and interactions within biological systems. Its structural formula is denoted as CHClNO, with a molecular weight of approximately 201.693 g/mol.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in modulating neurotransmitter systems. Key findings include:

- Neurotransmitter Modulation : The compound has been shown to influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. This suggests potential applications in treating neurological disorders.

- Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, making it a candidate for further investigation in therapeutic contexts.

The biological activity of this compound is primarily attributed to its interactions with various receptors:

- Adrenergic Receptors : It may modulate receptor activity at adrenergic sites, influencing neurotransmitter release and uptake.

- Serotonergic Receptors : The compound's interaction with serotonergic receptors could play a role in mood enhancement and anxiety reduction.

Research Findings

A variety of studies have explored the biological implications of this compound:

| Study Focus | Findings |

|---|---|

| Neurotransmitter Interaction | Modulates dopamine and serotonin pathways |

| Anti-inflammatory Effects | Indications of reduced inflammation in preliminary studies |

| Receptor Activity | Influences adrenergic and serotonergic receptor activity |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenylethylamine | Simple phenethyl structure | Stimulant effects on CNS |

| Beta Phenylethylamine | Contains phenethylamine backbone | Mood enhancement properties |

| Amphetamine | Stronger stimulant effects | Used in ADHD treatment |

| Dopamine | Catecholamine structure | Involved in reward pathways |

Q & A

Basic: What are the standard synthetic routes for preparing 2-amino-2-phenylbutan-1-ol hydrochloride, and how are reaction conditions optimized?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example, ketone precursors (e.g., 2-phenylbutan-1-one) can react with ammonia or ammonium salts under hydrogenation with catalysts like palladium or Raney nickel . Acidic conditions (HCl) are used to form the hydrochloride salt. Optimization focuses on pH (6–8), temperature (25–60°C), and catalyst loading to maximize yield (reported 60–85%) while minimizing side products like over-reduced alcohols. Reaction progress is monitored via TLC or HPLC .

Advanced: How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

Answer:

Enantioselective synthesis employs chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation using Ru-BINAP complexes can yield enantiomeric excess (ee) >90% . Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) or enzymatic resolution (using lipases like CAL-B) separates enantiomers. Polarimetric analysis and X-ray crystallography validate stereochemical purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key methods include:

- NMR : H and C NMR confirm structure (e.g., δ 1.5–2.0 ppm for CH groups, δ 7.2–7.5 ppm for aromatic protons) .

- FT-IR : Peaks at 3200–3400 cm (N-H stretch) and 1600 cm (C=N) verify functional groups .

- Mass Spectrometry : ESI-MS detects [M+H] at m/z 212.1 (calculated for CHClNO) .

Advanced: How do computational models (e.g., DFT, QSAR) predict the reactivity and biological activity of this compound?

Answer:

Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., phenyl ring electron density) with GABA receptor binding affinity (R > 0.85 in some studies) . Molecular docking (AutoDock Vina) simulates interactions with biological targets, guiding structural modifications .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

Crystallization from ethanol/water (3:1 v/v) at 4°C removes unreacted amines and salts. Column chromatography (silica gel, eluent: CHCl/MeOH 9:1) isolates the product with >95% purity. Purity is confirmed via melting point (reported 180–185°C) and HPLC (C18 column, retention time ~8.2 min) .

Advanced: How do structural analogs of this compound differ in biological activity, and what mechanistic insights explain these differences?

Answer:

Analog studies (e.g., 2-amino-3-methylbutan-1-ol hydrochloride) show reduced CNS activity due to steric hindrance at the amino group. Substituent position (para vs. ortho on phenyl) alters logP values (1.8 vs. 2.3), impacting blood-brain barrier permeability. Radioligand binding assays (e.g., H-muscimol) reveal that bulkier substituents decrease GABA receptor affinity by 40–60% .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Use fume hoods to avoid inhalation (dust irritant).

- Wear nitrile gloves and goggles; compound may cause skin/eye irritation (LD oral rat: 350 mg/kg) .

- Neutralize spills with 5% acetic acid and adsorb with vermiculite. Store in airtight containers at 2–8°C .

Advanced: How can metabolic pathways of this compound be studied using isotopic labeling or in vitro models?

Answer:

- Isotopic Labeling : C-labeled compound tracks hepatic metabolism via LC-MS; major metabolites include hydroxylated derivatives (Phase I) and glucuronides (Phase II) .

- In Vitro Models : Hepatocyte cultures (e.g., HepG2) assess CYP450-mediated oxidation. Microsomal incubations quantify enzyme kinetics (K ~25 μM for CYP3A4) .

Basic: What are common synthetic byproducts of this compound, and how are they identified?

Answer:

- Over-reduction : 2-Phenylbutan-1-ol (detected via GC-MS, retention time 12.3 min).

- Dimerization : Bis-amine adducts (observed in ESI-MS at m/z 423.2).

- Oxidation : Ketone intermediates (confirmed via IR carbonyl stretch at 1700 cm) .

Advanced: What role does this compound play in asymmetric catalysis or organocatalysis?

Answer:

The compound acts as a chiral ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), achieving ee >85% for biaryl products. In organocatalysis, it facilitates enantioselective aldol reactions via hydrogen-bonding activation (TON up to 500) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.